N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)pyridine-2-carboxamide
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Overview
Description
N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)pyridine-2-carboxamide involves multiple steps. One common method starts with the preparation of 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, which undergoes substitution reactions at specific positions to form the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the reaction conditions.
Common reagents used in these reactions include acids, bases, and solvents like ethanol or methanol. The major products formed depend on the specific reaction and conditions used .
Scientific Research Applications
N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Medicine: It has been investigated for its anticonvulsant and anxiolytic effects.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. For example, it has been shown to interact with the GABA A receptor, which plays a crucial role in the central nervous system . This interaction can lead to inhibitory effects, which are beneficial in treating conditions like epilepsy and anxiety .
Comparison with Similar Compounds
Similar compounds include other thienopyrimidines and pyridopyrimidines, such as:
- N-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-b-alanine hydrochloride
- 2-(2-Aminoethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol hydrochloride
Compared to these compounds, N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)pyridine-2-carboxamide has unique structural features that contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C17H18N4O2S2 |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-[2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]ethyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C17H18N4O2S2/c1-10-11(2)25-17-14(10)16(23)20-13(21-17)9-24-8-7-19-15(22)12-5-3-4-6-18-12/h3-6H,7-9H2,1-2H3,(H,19,22)(H,20,21,23) |
InChI Key |
STJPMWZOIJSMDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)CSCCNC(=O)C3=CC=CC=N3)C |
Origin of Product |
United States |
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